3-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: is an organoboron compound that features a pyridine ring substituted with a cyclopropyl group and a boronate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:
Formation of the pyridine ring: This can be achieved through various methods, including the Hantzsch pyridine synthesis.
Introduction of the cyclopropyl group: This step often involves cyclopropanation reactions, where a cyclopropyl group is added to the pyridine ring.
Boronate ester formation:
Industrial Production Methods
Industrial production methods for this compound are likely to involve similar steps but on a larger scale, with optimizations for yield and purity. These methods may include continuous flow processes and the use of more efficient catalysts to reduce costs and improve scalability .
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group.
Reduction: Reduction reactions can target the pyridine ring or the boronate ester group.
Substitution: The boronate ester group makes the compound suitable for Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions, along with bases like potassium carbonate.
Major Products
Oxidation: Products may include oxidized derivatives of the cyclopropyl group.
Reduction: Reduced forms of the pyridine ring or boronate ester.
Substitution: Various biaryl compounds formed through cross-coupling reactions.
科学的研究の応用
Chemistry
Cross-Coupling Reactions: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology and Medicine
Drug Development:
Industry
作用機序
The mechanism of action for 3-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in cross-coupling reactions involves the formation of a palladium complex with the boronate ester. This complex then undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product .
類似化合物との比較
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
The unique combination of a cyclopropyl group and a boronate ester on the pyridine ring makes 3-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine particularly versatile in organic synthesis. Its structure allows for a wide range of chemical transformations, making it a valuable reagent in both academic and industrial research .
生物活性
The compound 3-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H30BNO2 with a molecular weight of 327.3 g/mol. The compound features a pyridine ring substituted with a cyclopropyl group and a dioxaborolane moiety. This unique structure is believed to contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C20H30BNO2 |
Molecular Weight | 327.3 g/mol |
CAS Number | 2244702-81-4 |
Purity | ≥95% |
Research indicates that compounds containing pyridine and dioxaborolane structures often exhibit significant biological activities through various mechanisms:
- GSK-3β Inhibition : The compound has shown potential as an inhibitor of Glycogen Synthase Kinase 3 beta (GSK-3β), which plays a crucial role in numerous cellular processes including metabolism and cell cycle regulation. Inhibitors of GSK-3β have been linked to therapeutic effects in neurodegenerative diseases and cancer .
- Antiparasitic Activity : Similar compounds have demonstrated activity against malaria parasites by inhibiting PfATP4, a critical Na+-ATPase involved in the parasite's survival. This suggests that the subject compound may also possess antiparasitic properties .
- Cellular Targeting : The compound's ability to penetrate cellular membranes and interact with specific protein targets enhances its potential as a therapeutic agent. Studies have shown that modifications in the structure can significantly affect cellular permeability and activity .
Case Study 1: GSK-3β Inhibition
A study published in MDPI highlighted the inhibitory effects of similar compounds on GSK-3β with IC50 values ranging from 10 to 1314 nM. Notably, cyclopropyl substituents were associated with increased potency compared to other substituents . This suggests that the cyclopropyl group in our compound may enhance its inhibitory action.
Case Study 2: Antiparasitic Efficacy
In research aimed at developing new antimalarial therapies, derivatives of pyridine-based compounds were tested for their efficacy against Plasmodium falciparum. Compounds with similar structural features demonstrated significant inhibition of parasite growth, indicating that our compound could be further explored for its antiparasitic potential .
Research Findings
Recent studies have focused on optimizing the pharmacokinetic profiles of pyridine derivatives:
- Aqueous Solubility : Modifications to enhance solubility have been explored; however, maintaining metabolic stability remains a challenge. For instance, incorporating polar functionalities improved solubility but affected antiparasitic activity .
- Metabolic Stability : Investigations into the metabolic pathways suggest that certain structural modifications can lead to increased metabolic stability while retaining biological activity .
特性
IUPAC Name |
3-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO2/c1-13(2)14(3,4)18-15(17-13)12-7-8-16-9-11(12)10-5-6-10/h7-10H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIVTFGVSSZAQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。